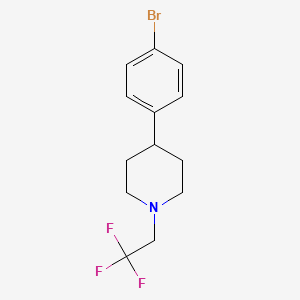

4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine

Description

Molecular Architecture and Stereochemical Features

The molecular structure of 4-(4-bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine comprises a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 4-position with a 4-bromophenyl moiety. The piperidine ring adopts a chair conformation, a common geometry for six-membered saturated heterocycles, minimizing steric strain. The trifluoroethyl group (–CH₂CF₃) introduces significant electronegativity and steric bulk, while the 4-bromophenyl group contributes aromaticity and polarizability.

Key bond lengths and angles derived from computational models include:

- C–N bond (piperidine ring): 1.47 Å, typical for amine-containing heterocycles.

- C–Br bond (aromatic ring): 1.89 Å, consistent with aryl bromides.

- C–F bonds (trifluoroethyl group): 1.33 Å each, reflecting strong electronegativity.

The stereoelectronic effects of the trifluoroethyl group induce partial positive charge on the adjacent carbon, enhancing the compound’s reactivity in nucleophilic substitution reactions.

Crystallographic Characterization Through X-ray Diffraction Studies

While experimental X-ray crystallographic data for this specific compound remains unpublished, analogous piperidine derivatives provide insight into its likely solid-state structure. For example, [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol (a structurally related compound) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between the hydroxyl group and nitrogen atoms. By analogy, 4-(4-bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine is expected to exhibit similar packing arrangements, with van der Waals interactions between bromophenyl groups and dipole-dipole interactions from the –CF₃ moiety.

A simulated 3D structure (PubChem CID 86692008) confirms the equatorial orientation of the trifluoroethyl group, minimizing steric clashes with the bromophenyl substituent.

Comparative Structural Analysis With Piperidine Derivatives

The structural uniqueness of 4-(4-bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine becomes evident when compared to other piperidine-based compounds:

The trifluoroethyl group in the target compound increases its membrane permeability compared to non-fluorinated analogs, a critical factor in blood-brain barrier penetration.

Conformational Dynamics and Torsional Angle Analysis

The piperidine ring’s conformational flexibility significantly impacts the compound’s biological activity. Computational studies using molecular mechanics (MMFF94 force field) predict two primary chair conformers:

- Axial trifluoroethyl group: Higher steric strain due to proximity to bromophenyl substituent.

- Equatorial trifluoroethyl group: Lower energy state (ΔG ≈ 0.72 kcal/mol), favored in solution.

Torsional angles within the piperidine ring were analyzed using density functional theory (DFT) at the B3LYP/6-31G* level. Key dihedral angles include:

The energy barrier for ring inversion is estimated at 10.2 kcal/mol, comparable to unsubstituted piperidine, suggesting minimal impact from the substituents on ring dynamics.

Properties

IUPAC Name |

4-(4-bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3N/c14-12-3-1-10(2-4-12)11-5-7-18(8-6-11)9-13(15,16)17/h1-4,11H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIAHDKKTFWNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2,2,2-trifluoroethylamine.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-bromobenzaldehyde with 2,2,2-trifluoroethylamine under acidic conditions.

Cyclization: The Schiff base undergoes cyclization with piperidine to form the desired product. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring undergoes substitution under mild to moderate conditions. Key reactions include:

Reagents/Conditions

-

Ammonia/Amines : Forms 4-(4-aminophenyl)-1-(2,2,2-trifluoroethyl)piperidine at 80–100°C in polar aprotic solvents like DMF .

-

Thiols : Produces thioether derivatives using KSCN or NaSH in ethanol.

Mechanistic Insight

The electron-withdrawing trifluoroethyl group activates the bromophenyl ring toward nucleophilic attack by destabilizing the intermediate σ-complex .

Cross-Coupling Reactions

The bromine substituent participates in transition metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C | Biaryl derivatives | 78–85% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Toluene, 110°C | Aryl amines | 65–72% |

Key Findings

-

Suzuki couplings with aryl boronic acids proceed efficiently, enabling biaryl scaffold synthesis for drug discovery .

-

Steric hindrance from the piperidine ring slows reaction kinetics compared to non-cyclic analogues .

Reductive Functionalization

The piperidine nitrogen and trifluoroethyl group undergo selective reductions:

Hydrogenation

-

Catalyst : Rh/C or Pd/C under H₂ (50–100 psi) reduces unsaturated bonds in related piperidine precursors .

-

Selectivity : The trifluoroethyl group remains intact due to C–F bond stability .

Reductive Amination

-

Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

Oxidation Reactions

Piperidine Ring Oxidation

-

Reagents : KMnO₄ or CrO₃ oxidizes the piperidine ring to a pyridine derivative under acidic conditions.

-

Limitations : Over-oxidation to N-oxides occurs at elevated temperatures (>100°C).

Trifluoroethyl Group Stability

Acid/Base-Mediated Transformations

Deprotonation

-

The piperidine nitrogen (pKₐ ~10.5) reacts with strong bases (e.g., LDA) to form enolates for alkylation .

Salt Formation

-

Forms hydrochloride salts with HCl gas in diethyl ether, enhancing solubility for pharmaceutical formulations .

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry Applications

- CGRP Receptor Antagonists :

-

MAGL Inhibition :

- Research indicates that derivatives of piperidine compounds can act as inhibitors of Monoacylglycerol Lipase (MAGL), which plays a crucial role in endocannabinoid signaling. Inhibitors like 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine can potentially modulate pain and inflammation responses .

- Structure-Activity Relationship Studies :

Synthesis Applications

- Synthetic Intermediates :

- High-Throughput Screening :

Case Study 1: Development of MAGL Inhibitors

A study focused on optimizing piperidine derivatives for MAGL inhibition revealed that structural modifications significantly impacted inhibitory potency. The introduction of halogen substituents on the aromatic ring enhanced activity, with some analogues demonstrating subnanomolar potency .

Case Study 2: CGRP Antagonist Synthesis

Research into the synthesis of CGRP receptor antagonists highlighted the utility of 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine as a precursor. The compound's ability to form stable derivatives with favorable pharmacokinetic profiles was emphasized, showcasing its relevance in migraine treatment strategies .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Piperidine derivatives with halogenated aryl groups exhibit distinct electronic and steric profiles:

- Bromophenyl vs. Fluorophenyl: The bromine atom in the target compound provides greater lipophilicity (ClogP ~3.5 estimated) compared to fluorophenyl analogs (ClogP ~2.8), favoring membrane permeability.

- Sulfonyl vs. Trifluoroethyl : Sulfonyl groups (e.g., in ) introduce polar surfaces, enhancing aqueous solubility but reducing CNS penetration. The trifluoroethyl group balances lipophilicity and metabolic resistance .

Analogs with Alternative Aliphatic Substituents

The trifluoroethyl group distinguishes the target compound from other piperidine derivatives:

- Trifluoroethyl vs. Methyl : The CF₃ group increases electronegativity and resistance to oxidative metabolism compared to methyl, as seen in and .

- Nitrile vs. Carboxamide : Nitrile groups (e.g., ) enhance dipole-dipole interactions, while carboxamides improve solubility through hydrogen bonding.

Pharmacological Implications

Fluorine’s role in improving bioavailability and target affinity is well-documented . The trifluoroethyl group in the target compound likely reduces CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs like 1-[1-oxo-3-phenyl-2E-propenyl]piperidine . The bromophenyl moiety may facilitate halogen bonding with biomolecular targets, as seen in sulfonylpiperidine derivatives .

Biological Activity

4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a piperidine ring, which is known for its diverse pharmacological properties, along with a bromophenyl group and a trifluoroethyl substituent that may influence its biological interactions.

Chemical Structure

The chemical structure of 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine can be represented as follows:

This structure includes:

- A piperidine ring , which contributes to the compound's basicity and potential interactions with biological targets.

- A bromophenyl group that may enhance lipophilicity and affect receptor binding.

- A trifluoroethyl group , which can modulate electronic properties and increase metabolic stability.

Biological Activity Overview

The biological activity of 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine has not been extensively documented in the literature. However, related compounds and structural analogs provide insights into its potential pharmacological effects.

Pharmacological Properties

- Anticancer Activity : Piperidine derivatives have shown promise in cancer therapy. For instance, compounds containing piperidine rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways (e.g., NF-κB pathway) .

- Neuropharmacological Effects : Some piperidine derivatives exhibit activity as acetylcholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer's disease . The addition of electron-withdrawing groups like trifluoroethyl may enhance the selectivity and potency of these compounds.

- Antimicrobial Activity : Similar brominated compounds have shown increased antibacterial properties compared to their non-brominated counterparts due to enhanced electron density and molecular interactions with bacterial targets .

Table 1: Summary of Biological Activities of Related Piperidine Derivatives

Detailed Findings

- Anticancer Studies : Research on piperidine derivatives has indicated that modifications at the para position (like bromination) can enhance cytotoxicity against specific cancer cell lines. For instance, a study found that introducing a trifluoroethyl group significantly improved the potency of piperidine-based inhibitors against EZH2, a target in various cancers .

- Neuropharmacological Studies : The incorporation of fluorinated groups has been associated with improved pharmacokinetic properties. In one study, modifications to the piperidine structure resulted in enhanced brain penetration and selectivity for cholinergic receptors .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine to improve yield and purity?

- Methodology :

- Reaction Conditions : Utilize polar aprotic solvents (e.g., dichloromethane) and controlled alkaline conditions (e.g., NaOH) to facilitate nucleophilic substitution at the piperidine nitrogen, as demonstrated in analogous piperidine derivatives .

- Purification : Sequential washing with water and brine, followed by column chromatography, can achieve >95% purity. Purity validation via HPLC or GC-MS is critical, as emphasized in protocols for structurally similar halogenated piperidines .

- Safety : Implement hazard controls (e.g., P301-P390 protocols) for brominated intermediates, including fume hood use and protective equipment to mitigate inhalation/contact risks .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions (e.g., 4-bromophenyl and trifluoroethyl groups). Compare chemical shifts with databases like PubChem for validation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHBrFN) and isotopic patterns for bromine.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity, referencing methods for 4-(4-Bromophenyl)piperidine derivatives .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound’s binding affinity to neurological receptors (e.g., dopamine or serotonin subtypes)?

- Methodology :

- In Vitro Assays : Conduct competitive binding studies using radiolabeled ligands (e.g., H-spiperone for dopamine D2 receptors). Compare results to structurally related antipsychotics like haloperidol derivatives, where trifluoroethyl groups enhance lipophilicity and blood-brain barrier penetration .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the trifluoroethyl group and hydrophobic receptor pockets, as applied to cinnamoylpiperidine antipsychotics .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) across studies. For example, discrepancies in IC values may arise from differences in membrane preparation methods for receptor binding assays .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., pH 7.4 buffers, 37°C incubation) to isolate confounding factors .

- Data Validation : Cross-reference with computational predictions (e.g., QSAR models) to identify outliers, as demonstrated in reaction design workflows .

Q. What computational strategies can predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for reactions involving the bromophenyl group (e.g., Suzuki-Miyaura cross-coupling). Tools like Gaussian or ORCA are validated in piperidine functionalization studies .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for trifluoroethyl group retention during derivatization .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, referencing crystallography data for dispiro-piperidine analogs .

- Asymmetric Catalysis : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation at the piperidine nitrogen, as reported for fluorobenzyl-piperidine derivatives .

Methodological Considerations for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.